(+-)-endo-N,N'-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride
Description
(+-)-endo-N,N'-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride is a bicyclic monoterpene-derived amine featuring two para-phenylbenzyl substituents on the bornanamine core. The bornanamine scaffold (C10H17N) is a rigid bicyclo[2.2.1]heptane structure, and the substitution of two aromatic p-phenylbenzyl groups at the 2-position nitrogen introduces significant hydrophobicity and steric bulk .
Properties
CAS No. |
24629-76-3 |
|---|---|
Molecular Formula |
C36H40ClN |
Molecular Weight |
522.2 g/mol |
IUPAC Name |
bis[(4-phenylphenyl)methyl]-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
InChI |
InChI=1S/C36H39N.ClH/c1-35(2)33-22-23-36(35,3)34(24-33)37(25-27-14-18-31(19-15-27)29-10-6-4-7-11-29)26-28-16-20-32(21-17-28)30-12-8-5-9-13-30;/h4-21,33-34H,22-26H2,1-3H3;1H |
InChI Key |
FQVOOMWWXIVCHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)[NH+](CC3=CC=C(C=C3)C4=CC=CC=C4)CC5=CC=C(C=C5)C6=CC=CC=C6)C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N,N’-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride typically involves multiple steps, starting with the preparation of the bornane skeleton. The key steps include:
Formation of the Bornane Skeleton: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of p-Phenylbenzyl Groups: This step involves the reaction of the bornane derivative with p-phenylbenzyl halides in the presence of a base to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (±)-endo-N,N’-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(±)-endo-N,N’-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the p-phenylbenzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(±)-endo-N,N’-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (±)-endo-N,N’-Bis(p-phenylbenzyl)-2-bornanamine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Properties
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| (+-)-endo-N,N'-Bis(p-phenylbenzyl)-2-bornanamine HCl | Two p-phenylbenzyl groups | C36H39N·HCl | 514.17 | High hydrophobicity, steric bulk |
| (+-)-endo-N-Benzyl-2-bornanamine HCl | Single benzyl group | C17H25N·HCl | 279.85 | Base structure for comparison |
| (+-)-endo-N-(p-Trifluoromethylbenzyl)-2-bornanamine HBr | p-Trifluoromethylbenzyl | C18H24F3N·HBr | 398.26 | Electron-withdrawing CF3 group |
| (+-)-endo-N-(3-Chloro-4-fluorobenzyl)-2-bornanamine HBr | 3-Chloro-4-fluorobenzyl | C17H23ClFN·HBr | 376.78 | Halogenated substituents |
| endo-N,1,7,7-Tetramethyl-2-bornanamine HCl | N-methyl, 1,7,7-trimethyl | C11H21N·HCl | 203.75 | Simplified structure, reduced steric hindrance |
Key Observations:
- Hydrophobicity : The bis(p-phenylbenzyl) derivative exhibits the highest molecular weight (514.17 g/mol) and hydrophobicity due to its two aromatic substituents, which may reduce aqueous solubility compared to simpler analogs like the N-benzyl variant (279.85 g/mol) .
- Halogenation : The 3-chloro-4-fluorobenzyl substituent combines electronegative halogens, which may influence toxicity and intermolecular interactions .
Substituent Impact on Pharmacological Potential
- Bis(p-phenylbenzyl) Groups : The dual aromatic substituents likely enhance blood-brain barrier penetration due to increased lipophilicity, though excessive bulk may limit bioavailability.
- Trifluoromethyl vs. Halogens : The CF3 group in the p-trifluoromethylbenzyl analog may improve metabolic resistance compared to halogenated derivatives, which could degrade into reactive intermediates .
Q & A
Advanced Research Question
- Dose-response studies : Administer the compound intravenously (using solubility data from ) to establish therapeutic windows .
- Behavioral assays : Use rodent models of cognitive function (e.g., Morris water maze) to correlate receptor binding () with functional outcomes .
- Toxicology screens : Monitor off-target effects via histopathology and serum biomarkers, referencing safety data from .
Note : Include enantiomer-specific testing, as the (+)- and (-)-forms may have divergent pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
